molecular formula C16H15NO3 B11428948 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B11428948
M. Wt: 269.29 g/mol
InChI Key: LPMFZCXAQLQTRY-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The specific steps are as follows:

    Formation of Phenylhydrazone: React phenylhydrazine with a suitable ketone (e.g., acetophenone) in the presence of an acid catalyst to form the phenylhydrazone intermediate.

    Cyclization: Heat the phenylhydrazone intermediate under acidic conditions to induce cyclization, forming the indole core.

    Functional Group Modification: Introduce the carboxylic acid group at the 2-position and the methyl group at the 3-position through subsequent reactions, such as alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the methyl and phenyl groups, resulting in different chemical properties and biological activities.

    3-methylindole:

    4-oxo-4,5,6,7-tetrahydroindole: Lacks the methyl and phenyl groups, leading to distinct chemical behavior.

Uniqueness

3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid

InChI

InChI=1S/C16H15NO3/c1-9-14-12(17-15(9)16(19)20)7-11(8-13(14)18)10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,19,20)

InChI Key

LPMFZCXAQLQTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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